Home > Products > Screening Compounds P51077 > Methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
Methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate - 1421466-68-3

Methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Catalog Number: EVT-3079432
CAS Number: 1421466-68-3
Molecular Formula: C22H22N4O3S
Molecular Weight: 422.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Researchers have synthesized and evaluated various derivatives of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, exploring their potential as orally active anticoagulants []. These derivatives typically feature modifications at the 2-position of the thiazolopyridine ring, often incorporating amide or carbamate linkages to introduce diverse substituents.

N-(6-chloronaphthalen-2-yl)sulfonylpiperazine derivatives incorporating 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

  • Compound Description: This series of compounds was designed as non-amidine factor Xa inhibitors. They incorporate various fused-bicyclic rings containing an aliphatic amine as a potential S4 binding element. []
  • Relevance: The compound shares the core 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine structure with Methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate, particularly the crucial S4 binding element. This structural similarity suggests potential for similar biological activity as factor Xa inhibitors. []

N1-(5-chloropyridin-2-yl)-N2-((1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-{[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]amino}cyclohexyl)ethanediamide

  • Compound Description: This compound, known as Edoxaban, is a potent and orally active direct inhibitor of factor Xa. [] It exhibits good solubility in the neutral region and is used in pharmaceutical compositions as an anticoagulant agent for treating thromboembolism. [, , , , ] Different crystalline forms and methods of synthesis have been investigated to optimize its pharmaceutical properties. [, ] Studies also involve isotope-substituted derivatives for pharmacokinetic analysis. [, ]
  • Relevance: Edoxaban and Methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate share the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]amino substructure. This shared moiety indicates their similar binding interaction with the active site of factor Xa. [, , , , ]

trans-N1-[(5-Chloroindol-2-yl)carbonyl]-N2-[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]-1,2-cyclohexanediamine

  • Compound Description: This compound is a potent inhibitor of factor Xa, as demonstrated by its co-crystallized structure with the enzyme. []
  • Relevance: The presence of the [(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl] group within its structure links it to Methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate, suggesting a similar mode of interaction with the S4 pocket of factor Xa. []

(1S,2R,4S)-N1-[(5-Chloroindol-2-yl)carbonyl]-4-(N,N-dimethylcarbamoyl)-N2-[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]-1,2-cyclohexanediamine

  • Compound Description: This factor Xa inhibitor forms a complex with the enzyme, as evidenced by X-ray crystallography. []
  • Relevance: The shared [(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl] moiety with Methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate suggests that both molecules interact with factor Xa in a similar manner, specifically targeting the S4 binding site. []

(-)-cis-N1-[(5-Chloroindol-2-yl)carbonyl]-N2-[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]-1,2-cyclohexanediamine

  • Compound Description: X-ray crystallographic studies reveal this compound's interaction with factor Xa, confirming its role as an inhibitor. []
  • Relevance: This compound and Methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate share the [(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl] fragment. This structural similarity strongly implies that both compounds target the same binding region within factor Xa. []

1-[6-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridin-2-yl]carbonyl-2-carbamoyl-4-(6-chloronaphth-2-ylsulphonyl)piperazine

  • Compound Description: This compound acts as an inhibitor of factor Xa and has been studied using X-ray crystallography to understand its binding interactions. []
  • Relevance: The presence of the [6-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridin-2-yl]carbonyl group in this compound's structure, analogous to the core structure in Methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate, suggests that they both target the S4 binding site of factor Xa. []
Overview

Methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a complex organic compound with significant pharmacological potential. It belongs to a class of compounds that exhibit anticoagulant properties, particularly as inhibitors of activated coagulation factor X. This compound is structurally related to various thiazole and pyridine derivatives, which are known for their diverse biological activities.

Source: The compound is synthesized through specific chemical reactions involving thiazole and pyridine frameworks. It has been identified in research focused on developing new anticoagulant medications.

Classification: This compound can be classified under:

  • Chemical Family: Carbamates
  • Functional Groups: Thiazole, Pyridine
  • CAS Number: 720720-96-7
Synthesis Analysis

The synthesis of methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate involves several critical steps:

  1. Starting Materials: The synthesis typically starts with 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride.
  2. Reagents Used: Common reagents include lithium hydroxide and ethanol.
  3. Reaction Conditions: The reaction is conducted at elevated temperatures (around 50 °C) for several hours to ensure complete conversion.
  4. Purification: Post-reaction, the mixture is cooled and acidified to precipitate the product, which is then filtered and dried.

Technical details indicate that the process may involve the formation of an intermediate benzhydrylcarbamate before finalizing the methyl carbamate structure .

Molecular Structure Analysis

The molecular structure of methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate can be described as follows:

  • Molecular Formula: C18H20N2O2S
  • Molecular Weight: Approximately 334.43 g/mol
  • Structural Features:
    • A tetrahydrothiazole ring fused with a pyridine ring.
    • A benzhydryl group attached to the carbamate moiety.

The compound's three-dimensional configuration plays a crucial role in its biological activity and interaction with target enzymes.

Chemical Reactions Analysis

Methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate participates in several chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to release the benzhydryl group and form the corresponding acid.
  2. Acylation Reactions: The carbamate functionality allows for further acylation to generate more complex derivatives.
  3. Reduction Reactions: Potential reduction of the thiazole or pyridine rings can lead to altered pharmacological profiles.

These reactions are significant for modifying the compound's properties for medicinal chemistry applications .

Mechanism of Action

The mechanism of action for methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate primarily involves inhibition of activated coagulation factor X. This inhibition prevents thrombin generation and subsequent fibrin formation in the coagulation cascade:

  1. Binding Affinity: The compound binds to the active site of factor X through its unique structural features.
  2. Inhibition Process:
    • The binding alters the conformation of factor X.
    • This prevents its activation by factor VIIa/tissue factor complexes.

Data from pharmacological studies indicate that this compound exhibits effective anticoagulant activity comparable to existing therapies .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate include:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a typical range for carbamates.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate has several scientific applications:

  1. Anticoagulant Research: It serves as a lead compound in developing new anticoagulant drugs targeting thrombotic diseases.
  2. Medicinal Chemistry: Used as an intermediate in synthesizing other bioactive compounds with potential therapeutic effects against cardiovascular diseases.
  3. Pharmaceutical Development: Investigated for its potential use in formulations aimed at enhancing bioavailability and efficacy.

Properties

CAS Number

1421466-68-3

Product Name

Methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

IUPAC Name

methyl N-[5-(benzhydrylcarbamoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5

InChI

InChI=1S/C22H22N4O3S/c1-29-22(28)25-20-23-17-12-13-26(14-18(17)30-20)21(27)24-19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,19H,12-14H2,1H3,(H,24,27)(H,23,25,28)

InChI Key

AIQLYADFZIJBKH-UHFFFAOYSA-N

SMILES

COC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.